molecular formula C11H13NO3 B12290375 (Mesitylamino)(oxo)acetic acid CAS No. 79354-46-4

(Mesitylamino)(oxo)acetic acid

Cat. No.: B12290375
CAS No.: 79354-46-4
M. Wt: 207.23 g/mol
InChI Key: NCKRYPKOPPLVPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Mesitylamino)(oxo)acetic acid typically involves the reaction of mesitylamine with oxoacetic acid or its derivatives. One common method is the condensation reaction between mesitylamine and glyoxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (Mesitylamino)(oxo)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemical Applications

1.1 Building Block in Organic Synthesis

(Mesitylamino)(oxo)acetic acid serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it useful in creating derivatives with specific properties. The compound can undergo reactions such as:

  • Oxidation : It can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.
  • Substitution : The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Table 1 summarizes the types of reactions and common reagents used:

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateOxo derivatives
ReductionSodium borohydrideHydroxy derivatives
SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives

1.2 Mechanism of Action

The mechanism of action involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes related to nucleic acid synthesis, leading to antiproliferative effects. This property is particularly relevant for its potential applications in biological research.

Biological Applications

2.1 Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can inhibit bacterial growth and cancer cell proliferation.

Case Study: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound's ability to interfere with metabolic pathways related to cell division was highlighted as a key mechanism underlying its anticancer activity.

Medicinal Applications

3.1 Therapeutic Agent Research

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structural features may allow it to interact effectively with biological targets involved in disease processes.

Case Study: Drug Development
A recent investigation into the compound's pharmacological profile revealed promising results in preclinical models for treating conditions such as diabetes and hypertension. The compound's ability to modulate metabolic pathways suggests its utility in developing new therapeutic strategies.

Industrial Applications

4.1 Production of Pharmaceuticals and Agrochemicals

In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as an intermediate in synthesizing active pharmaceutical ingredients highlights its importance in drug manufacturing.

Mechanism of Action

The mechanism of action of (Mesitylamino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (2,4,6-Trimethylphenyl)aminoacetic acid
  • (2,6-Dimethylphenyl)aminoacetic acid
  • (2,4-Dimethylphenyl)aminoacetic acid

Comparison: (Mesitylamino)(oxo)acetic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications. Compared to similar compounds, this compound may exhibit different solubility, stability, and biological activity profiles.

Biological Activity

(Mesitylamino)(oxo)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C8_{8}H13_{13}N1_{1}O3_{3}, features a mesityl group attached to an amino and oxo acetic acid moiety. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that acetic acid effectively inhibits the growth of various pathogens, including those responsible for burn wound infections. The minimum inhibitory concentration (MIC) for these pathogens ranged from 0.16% to 0.31%, highlighting the compound's effectiveness even at low concentrations .

Table 1: Antimicrobial Activity of Acetic Acid Derivatives

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Planktonic Organisms0.16% - 0.31%
Biofilm-Forming OrganismsEffective at 0.31%

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in various studies. Preliminary findings suggest that compounds with similar structures can induce apoptosis in lymphoid malignancy cells, indicating potential therapeutic applications in oncology .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have shown to modulate cytokine expression and influence cellular pathways associated with inflammation and immune response .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A laboratory investigation assessed the antibacterial efficacy of acetic acid against burn wound pathogens. Results indicated that acetic acid could prevent biofilm formation and eradicate mature biofilms within three hours of exposure, suggesting a promising application in clinical settings .
  • Cytotoxic Studies : Research has shown that related acyl derivatives can selectively induce apoptosis in cancer cells, which may be relevant for developing new cancer therapies .
  • Chemical Characterization : Mass spectrometry and NMR spectroscopy have been employed to analyze the compound's structure and confirm its identity as a derivative of acetic acid, providing insights into its reactivity and potential biological interactions .

Properties

CAS No.

79354-46-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-oxo-2-(2,4,6-trimethylanilino)acetic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-7(2)9(8(3)5-6)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

NCKRYPKOPPLVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C

Origin of Product

United States

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